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Compound of Interest

Compound Name: ST-1006

Cat. No.: B611016

Disclaimer: The following application notes and protocols are based on publicly available
information for the investigational drug FB1006, which is currently in clinical trials for
Amyotrophic Lateral Sclerosis (ALS). The compound "ST-1006" did not yield specific results; it
is presumed that this may be an internal or alternative identifier for FB1006. The information
provided herein is intended for research, scientific, and drug development professionals and
should not be considered as clinical advice.

Abstract

FB1006 is an investigational therapeutic agent under evaluation for the treatment of
Amyotrophic Lateral Sclerosis (ALS). This document provides a comprehensive overview of the
available clinical trial protocol for FB1006, including study design, patient eligibility criteria,
treatment regimens, and efficacy endpoints. Additionally, a hypothesized mechanism of action
and associated signaling pathway are presented to guide further research and development.

Clinical Trial Protocol: NCT05923905

A pivotal clinical study to assess the efficacy and safety of FB1006 in patients with ALS is
registered under the identifier NCT05923905.[1][2][3] This study is a randomized, double-blind,
placebo-controlled exploratory clinical trial.[1][2][3]

Study Design

The clinical trial consists of two phases:[1][2][3]
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e Phase 1 (24 weeks): A randomized, double-blind, placebo-controlled design.
e Phase 2 (24 weeks): An open-label study design.

A total of 64 participants are expected to be enrolled and randomized into two treatment
groups.[2]

Patient Population

The study enrolls patients who meet specific inclusion and exclusion criteria to ensure a
homogenous study population and to minimize risks.

Table 1: Inclusion and Exclusion Criteria for NCT05923905
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Criteria Details

Inclusion Criteria

World Federation of Neurology modified El

Escorial criteria for definite, clinically probable,

Diagnosis )
or laboratory-supported probable sporadic and
familial ALS.[1][2][3]

Age 18 to 80 years old.[1][2][3]

No longer than 18 months from the day of onset.

[1](21[3]

Disease Duration

ALSFRS-R total score =27, with each single
Functional Status item scored at least 2 (dyspnoea, orthopnea and

respiratory insufficiency =3).[1][2][3]

Forced vital capacity (FVC%) no less than 70%
Respiratory Function of the predicted normal value for gender, height,
and age.[1][2][3]

Voluntarily participate and sign an informed
oth consent form. Women and men of childbearing
er
potential must use medically acceptable

contraception.[1][2][3]

Exclusion Criteria

Patients with dementia or severe, poorly
controlled neurological, psychiatric, or systemic
diseases that could interfere with the trial.[1][2]
Comorbidities [3] Also excluded are patients with other
neurological diseases with symptoms similar to
ALS, such as cervical spondylotic myelopathy or

lumbar spondylosis.[1][2][3]

History of spinal surgery after the onset of ALS.

Prior Surgery [1][2][3]

Laboratory Abnormalities ALT or AST > 2 times the upper limit of normal

(ULN), or creatinine clearance < 60
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mL/min/1.73m2 (MDRD).[1][2][3]

Patients who are allergic to the investigational
product.[1][2][3]

Allergies

] o ] Participation in other clinical studies within 3
Prior Clinical Trial

months before randomization.[1][2][3]

Pregnant or lactating women, and patients with
Other

a history of suicide attempt.[1][2][3]

Treatment Regimen

The specific dosage and administration of FB1006 are not detailed in the publicly available
information. In the initial 24-week phase, patients will be randomized to receive either FB1006
or a placebo. The subsequent 24-week phase will be an open-label extension where all
participants will likely receive FB1006.

Efficacy and Safety Endpoints

The study will evaluate several endpoints to determine the efficacy and safety of FB1006.

Table 2: Primary and Secondary Outcome Measures for NCT05923905
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Endpoint Type Measure Timepoints

Change in the total score of

] Baseline, 4, 8, 12, 16, 20, 24,
] the Amyotrophic Lateral
Efficacy i ) ] 28, 32, 36, 40, 44, and 48
Sclerosis Functional Rating

] weeks.[1]
Scale-Revised (ALSFRS-R).

Changes in metabolic
equivalent (MET) value as

) 12, 24, 36, and 48 weeks.[1]
measured by cardiopulmonary

exercise test (CPET).

Changes in FVC% during the

. ) 12, 24, 36, and 48 weeks.[1]
observation period.

Changes in body weight during
] ) 12, 24, 36, and 48 weeks.[1]
the observation period.

Incidence of adverse events
Safety ] Throughout the study.
and serious adverse events.

Changes in vital signs,
physical examinations, and Throughout the study.

clinical laboratory tests.

Hypothesized Mechanism of Action and Signaling
Pathway

While the precise mechanism of action for FB1006 is not publicly disclosed, a potential
therapeutic strategy for ALS involves targeting pathways related to neuroinflammation,
oxidative stress, and neuronal apoptosis. The following diagram illustrates a hypothetical
signaling pathway that FB1006 might modulate.
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Caption: Hypothesized mechanism of action for FB1006 in ALS.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a potential experimental workflow for the preclinical assessment
of a compound like FB1006.
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Caption: A general workflow for preclinical drug development.

Conclusion

FB1006 represents a promising therapeutic candidate for the treatment of ALS. The ongoing
clinical trial will provide crucial data on its safety and efficacy. The information presented in
these application notes is intended to serve as a valuable resource for researchers and
professionals in the field of neurodegenerative disease drug development. Further preclinical
studies to elucidate the precise mechanism of action of FB1006 are warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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